
rac Dobutamine-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Dobutamine-d6 Hydrochloride (CAS 1246818-96-1) is a deuterium-labeled, racemic form of the synthetic catecholamine Dobutamine Hydrochloride. It serves as a stable isotope-labeled internal standard in pharmacokinetic and metabolomic studies, particularly for quantifying non-deuterated Dobutamine in biological matrices via mass spectrometry .
- Molecular Formula: C₁₈H₂₃D₆NO₃·HCl (theoretical, accounting for six deuterium substitutions) .
- Molecular Weight: 343.88 g/mol (vs. 337.84 g/mol for non-deuterated Dobutamine Hydrochloride) .
- Pharmacological Action: Acts on α₁-adrenergic receptors (AR), β₁-AR, and β₂-AR, with primary agonism at β₁-AR to increase cardiac output .
- Applications: Used in research for drug metabolism studies, receptor binding assays, and as a reference standard in analytical chemistry .
準備方法
The preparation of rac Dobutamine-d6 Hydrochloride involves the synthesis of Dobutamine hydrochloride followed by the introduction of deuterium atoms. The synthetic route typically involves the following steps:
Synthesis of Dobutamine Hydrochloride: This involves the reaction of 3,4-dihydroxybenzaldehyde with 2-(methylamino)ethanol in the presence of a reducing agent to form Dobutamine. The Dobutamine is then converted to its hydrochloride salt.
化学反応の分析
rac Dobutamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form catechol derivatives.
科学的研究の応用
rac Dobutamine-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a stable isotope-labelled compound for tracing and studying metabolic pathways.
Biology: It is used to study the effects of β1-adrenergic receptor agonists on cellular processes.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Dobutamine.
Industry: It is used in the development of new drugs and therapeutic agents.
作用機序
rac Dobutamine-d6 Hydrochloride exerts its effects by directly stimulating β1-adrenergic receptors in the heart. This leads to increased myocardial contractility and stroke volume, resulting in increased cardiac output. The compound also has relatively weak activity at α1-adrenergic receptors and β2-adrenergic receptors .
類似化合物との比較
Structural Analogs: Deuterated Dobutamine Variants
Structural Insights :
- Deuterium Labeling: The d6 variant replaces six hydrogen atoms with deuterium, primarily on the methyl group and adjacent carbons, as indicated by its SMILES notation . This substitution slows hepatic metabolism via the kinetic isotope effect, extending half-life in research settings .
Functional Analogs: Other Adrenergic Receptor-Targeting Compounds
(R)-Carvedilol-d4 Hydrochloride
- Mechanism: Non-selective β/α₁-AR blocker with deuterium substitutions .
- Key Difference : Unlike Dobutamine-d6 (β₁-AR agonist), Carvedilol-d4 antagonizes receptors, used in studying drug-induced cardiotoxicity .
(R)-Metoprolol-d7
- Mechanism : Selective β₁-AR antagonist with seven deuterium atoms .
- Key Difference: Deuterated for metabolic studies but lacks Dobutamine’s inotropic effects .
Analytical Chemistry
- Mass Spectrometry: Dobutamine-d6’s +6 Da mass shift enables precise quantification of non-deuterated Dobutamine in plasma, with a detection limit <1 ng/mL .
- Stability Studies : Deuteration reduces CYP450-mediated oxidation, making it a robust tool for studying hepatic clearance pathways .
Clinical Relevance
- Non-Deuterated Dobutamine: Clinically administered for acute heart failure due to its ability to enhance myocardial contractility without significantly increasing oxygen demand .
Notes on Evidence Discrepancies
- Molecular Formula Conflict : lists the formula as C₁₈H₂₆N₄O₃·ClH, which likely contains a typographical error. The correct formula accounting for six deuteriums should retain the original nitrogen count (1 N) .
- Deuteration Sites: While SMILES notation in specifies deuterium positions, the d4 variant’s substitution sites remain unclear .
生物活性
Overview of rac Dobutamine-d6 Hydrochloride
This compound is a deuterated form of dobutamine, a synthetic catecholamine primarily used as a positive inotropic agent in clinical settings. Its pharmacological activity is largely attributed to its selective agonism of β1-adrenergic receptors, with some activity at β2 and α1 receptors. The introduction of deuterium atoms in rac Dobutamine-d6 alters its pharmacokinetic properties, potentially enhancing its stability and metabolic profile compared to non-deuterated dobutamine.
The primary mechanism of action for rac Dobutamine-d6 involves:
- β1-Adrenergic Receptor Agonism : This leads to increased myocardial contractility and stroke volume, thereby enhancing cardiac output. The action results in reduced end-systolic volume and improved heart function, particularly beneficial in conditions like heart failure .
- β2 and α1 Activity : While the β1 activity is predominant, the compound also exhibits some β2 activity which contributes to vasodilation and a reduction in systemic vascular resistance (SVR). The α1 activity is less significant but can induce vasoconstriction, which is counteracted by the β2-mediated effects .
Pharmacokinetics
The pharmacokinetic profile of rac Dobutamine-d6 is characterized by:
- Rapid Onset : The onset of action occurs within 1 to 2 minutes post-administration, with peak effects observed around 10 minutes into an infusion.
- Half-Life : The plasma half-life is approximately 2 minutes, necessitating continuous infusion for sustained effects .
- Metabolism : The metabolism involves catechol methylation and conjugation, with major excretion products being conjugates of dobutamine and 3-O-methyl dobutamine. The deuterium substitution may influence these metabolic pathways, potentially leading to altered pharmacodynamics .
Table 1: Biological Activity Summary
Parameter | Value |
---|---|
Primary Action | β1-Adrenergic receptor agonism |
Secondary Actions | β2-Adrenergic receptor agonism, α1-adrenergic receptor activity |
Onset of Action | 1-2 minutes |
Peak Effect | 10 minutes |
Plasma Half-Life | ~2 minutes |
Metabolic Pathways | Catechol methylation, conjugation |
Case Study: Dobutamine-Induced Myoclonus
A notable case reported the occurrence of myoclonus in a patient receiving continuous dobutamine infusion. Symptoms appeared within hours of initiation and resolved rapidly upon discontinuation. This highlights the importance of monitoring for rare side effects associated with dobutamine administration, including rac Dobutamine-d6 .
Clinical Use in Heart Failure
In clinical settings, rac Dobutamine-d6 has been utilized for its positive inotropic effects in patients experiencing cardiogenic shock or severe heart failure. Its ability to enhance cardiac output while maintaining stable blood pressure makes it a valuable therapeutic agent .
Research Applications
The unique isotopic labeling of rac Dobutamine-d6 facilitates its use in various research applications:
- Metabolic Pathway Tracing : It allows for detailed studies on adrenergic signaling pathways and metabolic processes involving catecholamines.
- Pharmacokinetic Studies : The compound is employed to investigate the pharmacokinetics and pharmacodynamics of β1-adrenergic receptor agonists, providing insights into drug interactions and efficacy .
Q & A
Basic Research Questions
Q. How should researchers validate the chemical purity and structural integrity of rac Dobutamine-d6 Hydrochloride?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a UV/Vis detector, comparing retention times and peak areas against a certified reference standard (e.g., USP Dobutamine Hydrochloride RS). For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy to verify deuteration at six positions and ensure the absence of unlabeled impurities. Cross-reference spectral data with published deuterated catecholamine profiles .
Q. What are the stability considerations for this compound under experimental storage conditions?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent deuterium exchange and hydrolysis. For reconstituted solutions, use sterile PBS (pH 7.4) and store at 4°C for ≤24 hours. Monitor degradation via LC-MS, particularly for oxidation products (e.g., quinone derivatives) under aerobic conditions .
Q. How does this compound interact with adrenergic receptors in vitro?
- Methodological Answer : Conduct competitive radioligand binding assays using α1-AR, β1-AR, and β2-AR membrane preparations. Compare IC50 values of the deuterated form with non-deuterated Dobutamine HCl to assess isotopic effects. Include positive controls (e.g., Isoproterenol for β-ARs) and negative controls (vehicle-only wells) .
Advanced Research Questions
Q. What experimental design optimizes receptor subtype selectivity studies for this compound?
- Methodological Answer : Use a multi-dose factorial design with isolated tissue preparations (e.g., rat atria for β1-AR, trachea for β2-AR). Measure contractile responses via force transducers and normalize to baseline. Apply Schild regression analysis to quantify potency shifts in the presence of selective antagonists (e.g., Atenolol for β1-AR) .
Q. How can researchers resolve contradictory data on β2-AR agonism versus antagonism in different tissue models?
- Methodological Answer : Perform species- and tissue-specific receptor density quantification via qPCR or flow cytometry. Account for G-protein coupling variations (Gs vs. Gi) using PTX pretreatment. Validate findings with knockout models (e.g., β2-AR-/- mice) .
Q. What isotopic effects arise from deuteration in this compound during pharmacokinetic studies?
- Methodological Answer : Compare plasma half-life (t1/2) and metabolic clearance (CL) between deuterated and non-deuterated forms using LC-MS/MS. Focus on CYP2D6-mediated metabolism, as deuteration may reduce first-pass hepatic extraction. Use hepatocyte incubation assays to quantify metabolite ratios (e.g., 3-O-methyl Dobutamine) .
Q. How do in vitro findings translate to in vivo hemodynamic responses in preclinical models?
- Methodological Answer : Conduct parallel experiments in Langendorff-perfused hearts (in vitro) and anesthetized rodents (in vivo). Measure cardiac output (CO) and systemic vascular resistance (SVR) via pressure-volume loops. Adjust dosing to account for plasma protein binding differences (e.g., albumin affinity) .
Q. What analytical methods validate this compound in complex biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS protocol with stable isotope internal standards (e.g., Dobutamine-d10). Include matrix-matched calibration curves (plasma, tissue homogenates) and assess recovery rates (≥85%). Monitor for ion suppression/enhancement using post-column infusion .
Q. How can researchers assess synergistic effects between this compound and PDE3 inhibitors?
- Methodological Answer : Use a fixed-ratio isobologram design in cardiomyocyte models. Measure cAMP accumulation via FRET biosensors. Apply combination index (CI) analysis to classify synergism (CI <1) or antagonism (CI >1) .
Q. What protocols detect and quantify degradation products in aged this compound samples?
特性
CAS番号 |
1246818-96-1 |
---|---|
分子式 |
C18H24ClNO3 |
分子量 |
343.881 |
IUPAC名 |
4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |
InChIキー |
BQKADKWNRWCIJL-RUUVDYPYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
同義語 |
4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl-d6]amino]ethyl]-1,2-benzenediol; DL-Dobutamine-d6 Hydrochloride; (+/-)-Dobutamine-d6 Hydrochloride; Dobutrex-d6; Inotrex-d6; NSC 299583-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。